

Application Notes and Protocols for 2-Amino-p-cresol Hydrochloride

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Compound of Interest

Compound Name: 2-Amino-p-cresol Hydrochloride

Cat. No.: B1274106

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and experimental protocols are based on the available scientific literature for 2-Amino-p-cresol and structurally related compounds, primarily p-cresol. Currently, there is limited published research on the specific biological applications of **2-Amino-p-cresol Hydrochloride** in a drug development or life sciences context. The primary documented use of this compound is as an intermediate in the chemical industry for the synthesis of dyes and polymers.[1][2] The protocols provided herein are intended as a starting point for research and will require optimization and validation for specific experimental systems.

Introduction

2-Amino-p-cresol Hydrochloride is a salt of 2-Amino-p-cresol, an organic compound that is a derivative of phenol.[3] Structurally similar compounds, such as p-cresol, have been shown to exhibit biological activity, including cellular toxicity and modulation of intracellular signaling pathways.[4][5][6] These notes provide an overview of the known characteristics of **2-Amino-p-cresol Hydrochloride** and suggest potential research applications and detailed experimental protocols based on the activities of related molecules.

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₁₀ CINO	
Molecular Weight	159.61 g/mol	
Appearance	White to gray powder/crystal	[5]
Solubility	Appreciably soluble in water.	[7]

Potential Research Applications

Based on the biological effects of the structurally related compound p-cresol, potential research applications for **2-Amino-p-cresol Hydrochloride** could include:

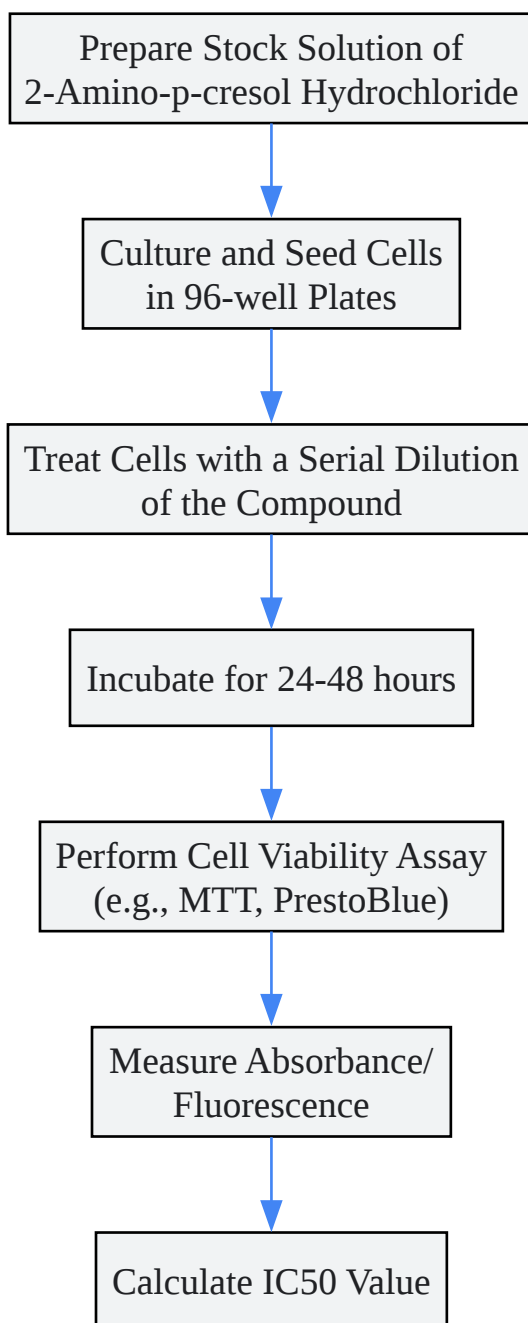
- Toxicology Studies: Investigating the cytotoxic effects on various cell lines (e.g., hepatic, renal, neuronal) to determine dose-dependent toxicity and cellular mechanisms of cell death. [4][5]
- Cell Signaling Research: Exploring the impact on intracellular signaling pathways, such as calcium signaling and oxidative stress responses. [4][6]
- Gastrointestinal Research: Examining the influence on gut hormone expression and secretion, and its potential effects on intestinal transit. [8][9]
- Drug Development: Use as a chemical intermediate for the synthesis of novel bioactive compounds. [1][2]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is designed to determine the concentration-dependent cytotoxic effects of **2-Amino-p-cresol Hydrochloride** on a selected cell line.

Workflow for In Vitro Cytotoxicity Assay



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Caption: Workflow for determining the in vitro cytotoxicity of a compound.

Materials:

- **2-Amino-p-cresol Hydrochloride**
- Selected mammalian cell line (e.g., HepG2, HEK293, SH-SY5Y)

- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, PrestoBlue™)
- Microplate reader

Procedure:

- **Prepare Stock Solution:** Prepare a 10 mM stock solution of **2-Amino-p-cresol Hydrochloride** in sterile water or an appropriate solvent. Filter-sterilize the solution.
- **Cell Seeding:** Seed the selected cells into a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Prepare a serial dilution of the **2-Amino-p-cresol Hydrochloride** stock solution in complete cell culture medium. The final concentrations should typically range from 0.1 μ M to 1 mM. Remove the old medium from the cells and add 100 μ L of the diluted compound solutions to the respective wells. Include a vehicle control (medium with solvent only).
- **Incubation:** Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.
- **Cell Viability Assay:** Following the manufacturer's instructions for the chosen cell viability reagent, add the reagent to each well and incubate for the recommended time.
- **Data Acquisition:** Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
- **Data Analysis:** Normalize the data to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

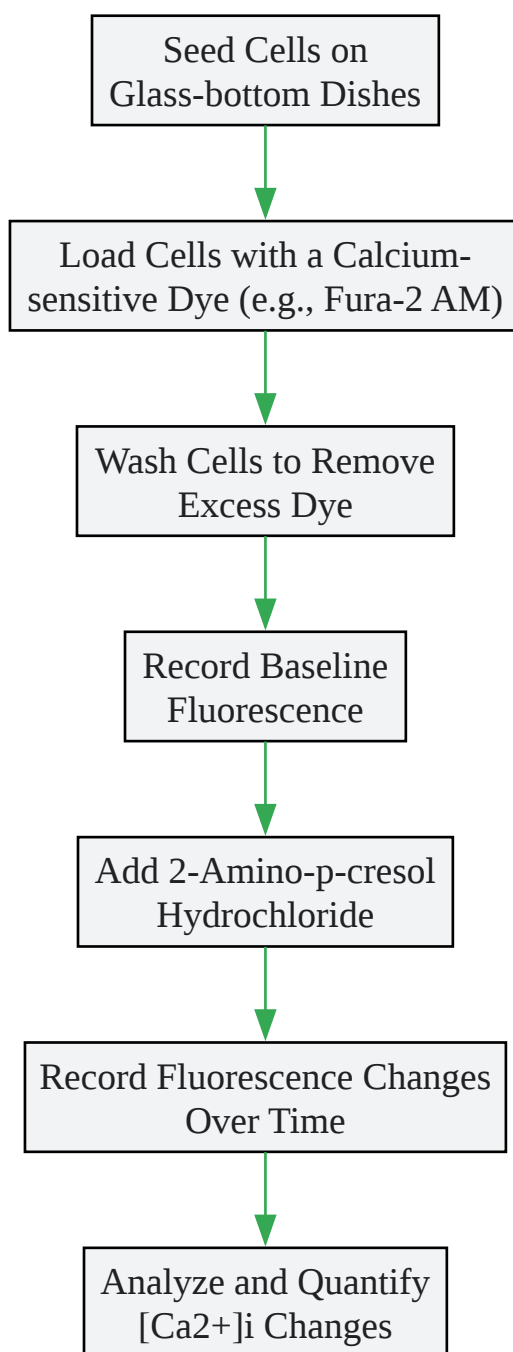
Quantitative Data from a Related Compound (p-cresol):

Cell Line	Assay	Endpoint	EC50	Reference
HepaRG	DCF	Oxidative Stress	0.64 ± 0.37 mM (24h)	[4]
HepaRG	GSH	Glutathione Depletion	1.00 ± 0.07 mM	[4]
HepaRG	LDH	Necrosis	0.85 ± 0.14 mM	[4]
DBTRG-05MG	Fura-2	[Ca ²⁺] _i Rise	70 ± 2 μM	[6]

Intracellular Calcium Imaging

This protocol allows for the real-time measurement of changes in intracellular calcium concentration ([Ca²⁺]_i) in response to **2-Amino-p-cresol Hydrochloride**.

Workflow for Intracellular Calcium Imaging



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Caption: Workflow for measuring intracellular calcium changes.

Materials:

- **2-Amino-p-cresol Hydrochloride**

- Selected cell line
- Glass-bottom cell culture dishes
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
- Pluronic F-127
- HEPES-buffered saline solution (HBSS)
- Fluorescence microscope with live-cell imaging capabilities

Procedure:

- **Cell Preparation:** Seed cells onto glass-bottom dishes and grow to 70-80% confluency.
- **Dye Loading:** Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 μ M Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS. Replace the culture medium with the loading buffer and incubate for 30-60 minutes at 37°C.
- **Washing:** Gently wash the cells twice with HBSS to remove the extracellular dye.
- **Imaging:** Mount the dish on the fluorescence microscope.
- **Baseline Recording:** Record the baseline fluorescence for 1-2 minutes.
- **Stimulation:** Add a working concentration of **2-Amino-p-cresol Hydrochloride** to the dish while continuously recording.
- **Data Acquisition:** Continue recording the fluorescence for several minutes to capture the full response.
- **Data Analysis:** Quantify the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths.

Safety and Handling

2-Amino-p-cresol Hydrochloride is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

- Toxic: Toxic if swallowed or in contact with skin.[10]
- Corrosive: Causes severe skin burns and eye damage.[10]
- Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Handle in a well-ventilated area or a chemical fume hood.[11]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[12] It may be air and light-sensitive.[10]

First Aid Measures:

- If Swallowed: Immediately call a POISON CENTER or doctor.[10]
- If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[10]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[10]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

Conclusion

While **2-Amino-p-cresol Hydrochloride** is primarily an industrial chemical, its structural similarity to biologically active cresols suggests potential for its use in toxicological and cell signaling research. The provided protocols, adapted from studies on related compounds, offer a framework for initiating such investigations. Researchers should proceed with caution, validating these methods for their specific systems and adhering to all safety guidelines.

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